3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
Overview
Description
This compound, also known by its IUPAC name 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid, has a molecular weight of 313.3 . It is a pyrazolo[3,4-b]pyridine derivative, which is a class of compounds that have been studied for their diverse pharmacological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17F2N3O3/c1-3-5-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-4-11(21)22/h7,13H,3-6H2,1-2H3,(H,21,22) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Scientific Research Applications
Kinase Inhibitor Development
One of the primary applications of this compound lies in its versatility as a scaffold in designing kinase inhibitors. The pyrazolo[3,4-b]pyridine moiety, of which the discussed compound is a derivative, has been extensively studied for its ability to bind to the kinase enzyme's hinge region through multiple modes. This binding capability underscores the compound's significance in the development of inhibitors targeting a wide range of kinases, which play crucial roles in signal transduction and disease progression, particularly in cancer. Kinase inhibitors based on this scaffold demonstrate potent and selective activity against various kinase targets, benefiting from the structural features that allow for significant interaction within the kinase pocket. These interactions are crucial for achieving the desired potency and selectivity, making the compound a valuable asset in medicinal chemistry and drug development efforts (Wenglowsky, 2013).
Mechanism of Action
Properties
IUPAC Name |
3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O3/c1-15-5-7-6(10(12)13)4-8(17)16(11(7)14-15)3-2-9(18)19/h4-5,10H,2-3H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCVVQNURQMNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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